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Compound of Interest

Compound Name: Hemiphroside A

Cat. No.: B1181400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Hemiphroside A, a phenylethanoid glycoside. The information presented herein is crucial for

the identification, characterization, and further investigation of this natural product in research

and drug development contexts. All data is compiled from peer-reviewed scientific literature.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Hemiphroside A, including

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet

(UV) spectroscopy. This structured presentation allows for easy comparison and reference.

Table 1: ¹H NMR Spectroscopic Data for Hemiphroside A
(500 MHz, CD₃OD)
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Position
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

Aglycone

2 6.70 d 8.0

5 6.68 d 8.0

6 6.57 s

7 2.76 t 7.0

8 3.89 t 7.0

OCH₃-3 3.84 s

Glucose Moiety I

1' 4.35 d 7.8

2' 3.25 m

3' 3.45 m

4' 3.30 m

5' 3.38 m

6'a 3.86 dd 11.8, 2.0

6'b 3.65 dd 11.8, 5.5

Glucose Moiety II

1'' 4.54 d 7.8

2'' 3.20 m

3'' 3.35 m

4'' 3.28 m

5'' 3.32 m

6''a 4.38 dd 11.5, 2.0

6''b 3.75 dd 11.5, 5.5
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Caffeoyl Moiety

2''' 6.95 d 2.0

5''' 6.77 d 8.0

6''' 6.65 dd 8.0, 2.0

7''' (α) 6.25 d 16.0

8''' (β) 7.55 d 16.0

Table 2: ¹³C NMR Spectroscopic Data for Hemiphroside
A (125 MHz, CD₃OD)
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Position Chemical Shift (δ) in ppm

Aglycone

1 131.5

2 113.2

3 149.8

4 147.1

5 116.8

6 121.5

7 36.8

8 71.9

OCH₃-3 56.5

Glucose Moiety I

1' 104.2

2' 75.1

3' 82.1

4' 71.2

5' 76.5

6' 62.5

Glucose Moiety II

1'' 102.8

2'' 75.0

3'' 77.9

4'' 71.5

5'' 78.0

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1181400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6'' 64.9

Caffeoyl Moiety

1''' 127.8

2''' 115.2

3''' 146.5

4''' 149.2

5''' 116.3

6''' 123.2

7''' (α) 114.9

8''' (β) 148.3

9''' (C=O) 168.6

Table 3: Mass Spectrometry (MS), Infrared (IR), and
Ultraviolet (UV) Data for Hemiphroside A

Spectroscopic Technique Key Data

FAB-MS (Negative Ion Mode) m/z 667 [M-H]⁻

IR (KBr)
νₘₐₓ cm⁻¹: 3400 (OH), 1695 (C=O), 1630, 1515

(aromatic ring), 1270, 1160, 1070 (C-O)

UV (MeOH) λₘₐₓ nm (log ε): 290 (4.15), 328 (4.18)

Experimental Protocols
The data presented above were obtained through the following experimental procedures, as

detailed in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Bruker AM-500 spectrometer.
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Solvent: Deuterated methanol (CD₃OD).

Temperature: Room temperature.

Referencing: Tetramethylsilane (TMS) was used as the internal standard (δ = 0.00 ppm).

¹H NMR: Spectra were recorded at 500 MHz.

¹³C NMR: Spectra were recorded at 125 MHz.

2D NMR: COSY, HMQC, and HMBC experiments were conducted to establish proton-proton

and proton-carbon correlations for complete structural assignment.

Mass Spectrometry (MS)
Instrumentation: VG AutoSpec-3000 spectrometer.

Ionization Mode: Fast Atom Bombardment (FAB) in the negative ion mode.

Matrix: Glycerol.

Infrared (IR) Spectroscopy
Instrumentation: Perkin-Elmer 599B spectrophotometer.

Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet.

Measurement Range: Data was collected over the standard mid-IR range.

Ultraviolet (UV) Spectroscopy
Instrumentation: Shimadzu UV-240 spectrophotometer.

Solvent: Methanol (MeOH).

Measurement: The absorption spectrum was recorded to determine the wavelengths of

maximum absorbance (λₘₐₓ).

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure elucidation of Hemiphroside A.
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Caption: Workflow for the isolation and structural elucidation of Hemiphroside A.

This guide serves as a foundational resource for researchers working with Hemiphroside A.

For more detailed information, it is recommended to consult the primary literature from which

this data was compiled.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
Hemiphroside A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1181400#spectroscopic-data-of-hemiphroside-a-nmr-
ms-ir-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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